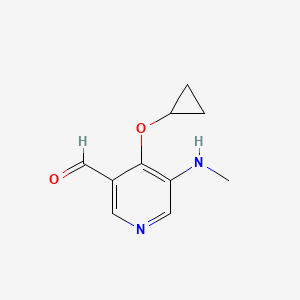
4-Cyclopropoxy-5-(methylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized laboratories with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-(methylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-5-(methylamino)nicotinaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-Cyclopropoxy-5-(methylamino)nicotinaldehyde is not well-documented. similar compounds often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-4-(methylamino)nicotinaldehyde: Similar in structure but with different positional isomers.
4-Cyclopropoxy-5-(dimethylamino)nicotinaldehyde: Contains an additional methyl group on the amino moiety.
Uniqueness
4-Cyclopropoxy-5-(methylamino)nicotinaldehyde is unique due to its specific functional groups and their positions on the nicotinaldehyde scaffold. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-11-9-5-12-4-7(6-13)10(9)14-8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChI Key |
AXPPNVYMSXYCSO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CN=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















